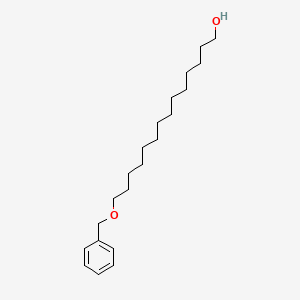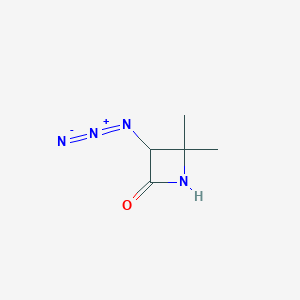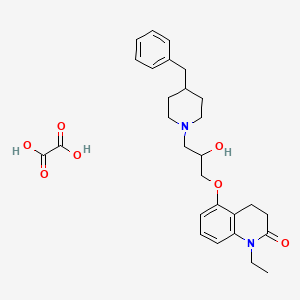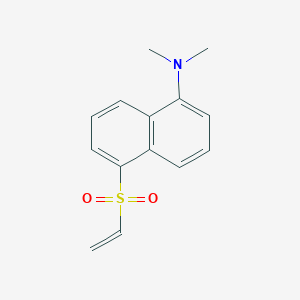![molecular formula C17H23OPSi B14428683 Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl- CAS No. 78887-81-7](/img/structure/B14428683.png)
Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl- is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to three organic groups. This compound is notable for its applications in various fields, including catalysis and organic synthesis. Its unique structure, which includes an ethoxydimethylsilyl group, imparts distinct chemical properties that make it valuable in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, [(ethoxydimethylsilyl)methyl]diphenyl- typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of chlorodiphenylphosphine with an ethoxydimethylsilyl Grignard reagent can yield the desired phosphine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Coordination: The compound can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium and platinum are often used in coordination reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be employed in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which phosphine, [(ethoxydimethylsilyl)methyl]diphenyl- exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The ethoxydimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a variety of chemical reactions. The phosphorus atom serves as a nucleophilic center, facilitating the formation of metal-phosphine complexes that are crucial in catalysis .
Comparación Con Compuestos Similares
Similar Compounds
Methyldiphenylphosphine: Similar in structure but lacks the ethoxydimethylsilyl group.
Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom.
Dimethylphenylphosphine: Contains two methyl groups and one phenyl group attached to the phosphorus atom.
Uniqueness
Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl- is unique due to the presence of the ethoxydimethylsilyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it valuable in applications where other phosphines may not be as effective .
Propiedades
Número CAS |
78887-81-7 |
|---|---|
Fórmula molecular |
C17H23OPSi |
Peso molecular |
302.42 g/mol |
Nombre IUPAC |
[ethoxy(dimethyl)silyl]methyl-diphenylphosphane |
InChI |
InChI=1S/C17H23OPSi/c1-4-18-20(2,3)15-19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,4,15H2,1-3H3 |
Clave InChI |
NBBFKOVTVMIXLG-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C)(C)CP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14428627.png)
![N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14428632.png)
![1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate](/img/structure/B14428641.png)
![3-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14428647.png)





